molecular formula C23H35NO5 B8623451 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde CAS No. 120654-40-2

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde

Cat. No. B8623451
CAS RN: 120654-40-2
M. Wt: 405.5 g/mol
InChI Key: YRZHEORNJQYMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C23H35NO5 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Di-(6-acetoxyhexyl)amino]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120654-40-2

Product Name

4-[Di-(6-acetoxyhexyl)amino]benzaldehyde

Molecular Formula

C23H35NO5

Molecular Weight

405.5 g/mol

IUPAC Name

6-[N-(6-acetyloxyhexyl)-4-formylanilino]hexyl acetate

InChI

InChI=1S/C23H35NO5/c1-20(26)28-17-9-5-3-7-15-24(23-13-11-22(19-25)12-14-23)16-8-4-6-10-18-29-21(2)27/h11-14,19H,3-10,15-18H2,1-2H3

InChI Key

YRZHEORNJQYMFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCN(CCCCCCOC(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (DMF, 250 mL) was added dropwise with stirring under nitrogen to phosphorous oxychloride at 0° C. The resulting orange solution was stirred for 2 hours, then a solution of 236 g (0163 mol) of N,N-di-(6-acetoxyhexyl)aniline in 250 mL of DMF was added slowly. The reaction mixture was stirred under nitrogen for 1 hour at 0° C. and then for 6 hours at 80° C. After cooling, the solution was poured onto 500 g of ice plus 200 g of sodium acetate, and the resulting mixture was extracted with dichloromethane (4×250 mL). The combined organic extracts were washed four times with 250 mL portions of water, dried over anhydrous sodium sulfate, and then concentrated at reduced pressure to produce a light brown oil. The oil was fractionally distilled in vacuo to yield 192 g (76%) of the title compound as a gold oil, bp 220°-260° C. (0.007 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-di-(6-acetoxyhexyl)aniline
Quantity
236 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
76%

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